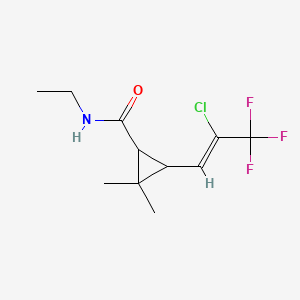
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is a synthetic organic compound with the molecular formula C11H15ClF3NO and a molecular weight of 269.691 g/mol . This compound is characterized by the presence of a cyclopropane ring, a trifluoropropenyl group, and an ethyl carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves several steps. One common method includes the selective formation of the cis cyclopropane ring using intramolecular alkylation of a haloaldehyde . The reaction conditions typically involve the use of a strong base and a suitable solvent to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Wirkmechanismus
The mechanism of action of N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a crucial role in its biological activity .
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcylopropane Carboxamide can be compared with other similar compounds, such as:
Bifenthrin: A pyrethroid insecticide with a similar cyclopropane structure but different substituents.
Lambda-cyhalothrin: Another pyrethroid insecticide with a similar trifluoropropenyl group but different functional groups.
Cypermethrin: A widely used insecticide with a similar chemical structure but different substituents and functional groups.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and functional groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15ClF3NO |
|---|---|
Molekulargewicht |
269.69 g/mol |
IUPAC-Name |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-N-ethyl-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H15ClF3NO/c1-4-16-9(17)8-6(10(8,2)3)5-7(12)11(13,14)15/h5-6,8H,4H2,1-3H3,(H,16,17)/b7-5- |
InChI-Schlüssel |
OYTJNEUPTVKRQA-ALCCZGGFSA-N |
Isomerische SMILES |
CCNC(=O)C1C(C1(C)C)/C=C(/C(F)(F)F)\Cl |
Kanonische SMILES |
CCNC(=O)C1C(C1(C)C)C=C(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


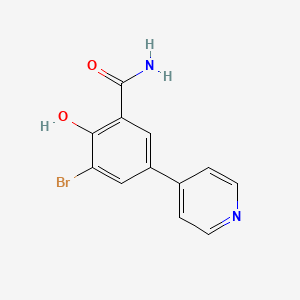
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
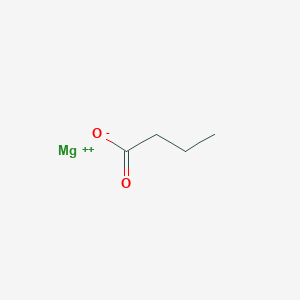
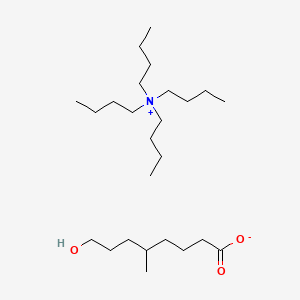



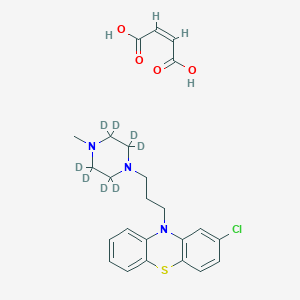
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)

![trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-1-methylpiperidine](/img/structure/B13849801.png)
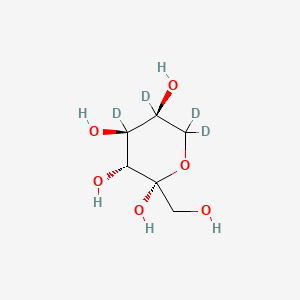

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
